6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2',3'-O-(1-methylethylidene)
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Overview
Description
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) is a synthetic compound used in various biochemical and pharmaceutical research applications. It is an intermediate in the synthesis of other complex molecules and has unique properties that make it valuable in scientific studies .
Preparation Methods
The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In studies related to enzyme activity and molecular interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) can be compared with other similar compounds, such as:
6-Desamino-6-(4-Chlorophenyl)-thioadenosine: Lacks the isopropylidene protection group.
6-Desamino-6-(4-Chlorophenyl)-sulfinyladenosine: Contains a sulfinyl group instead of a thio group.
Properties
Molecular Formula |
C19H19ClN4O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
[(4R,6R)-4-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C19H19ClN4O4S/c1-19(2)27-14-12(7-25)26-18(15(14)28-19)24-9-23-13-16(24)21-8-22-17(13)29-11-5-3-10(20)4-6-11/h3-6,8-9,12,14-15,18,25H,7H2,1-2H3/t12-,14?,15?,18-/m1/s1 |
InChI Key |
PHAMIHUMSFHIBP-UZFJHYNOSA-N |
Isomeric SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CN=C4SC5=CC=C(C=C5)Cl)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4SC5=CC=C(C=C5)Cl)CO)C |
Origin of Product |
United States |
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